4,7-Decanediol
Overview
Description
4,7-Decanediol, also known as 2,4,7,9-tetramethyldecane-4,7-diol, is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a decane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Decanediol can be synthesized through several methods. One common method involves the esterification of sebacic acid with ethanol, followed by reduction. The process includes the following steps :
Esterification: Sebacic acid is reacted with ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated and refluxed, resulting in the formation of diethyl sebacate.
Reduction: The diethyl sebacate is then reduced using a metal catalyst like sodium in ethanol, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-pressure hydrogenation and advanced catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Decanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
4,7-Decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 4,7-Decanediol involves its interaction with various molecular targets and pathways. For instance, it can act as an antibacterial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The hydroxyl groups in this compound play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
4,7-Decanediol can be compared with other similar diols such as 1,10-Decanediol and 1,12-Dodecanediol:
1,10-Decanediol: Similar in structure but differs in the position of hydroxyl groups. It is used in the synthesis of polymers and as a plasticizer.
1,12-Dodecanediol: Has a longer carbon chain and is used in the production of lubricants and surfactants.
Uniqueness: this compound is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity compared to other diols .
Properties
IUPAC Name |
decane-4,7-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEWGVZBETVWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(CCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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